Defined Binding Affinity and Structural Mechanism Differentiates from High-Potency Clinical Candidates
Galectin-3 antagonist 2 demonstrates a defined binding affinity (Kd) for human galectin-3 of 130 µM (1.30e+5 nM), as determined by a validated assay and linked to the 7RH1 crystal structure [1]. This contrasts sharply with high-affinity clinical candidates like TD139 (Olitigaltin), which exhibits a Kd of 14-68 nM [2]. The compound's lower potency is offset by a unique binding mechanism, providing a distinct chemical tool for probing structure-activity relationships (SAR) in galectin-3 inhibition.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 130,000 nM (130 µM) |
| Comparator Or Baseline | TD139 (Olitigaltin): Kd = 14-68 nM |
| Quantified Difference | Target compound affinity is >1,900-fold lower (less potent) than TD139. |
| Conditions | Fluorescence anisotropy assay for TD139; Assay for 7RH1 linked to BindingDB. |
Why This Matters
This quantitative difference in potency clarifies that Galectin-3 antagonist 2 is not a high-potency inhibitor, making it a more appropriate selection for assays where intermediate affinity or a distinct binding mechanism is desired to avoid complete target blockade or to study specific binding events.
- [1] RCSB PDB. 7RH1 Binding Affinity Annotation: Kd of 1.30e+5 nM for Galectin-3 CRD. View Source
- [2] MedChemExpress. TD139. Technical Datasheet. View Source
